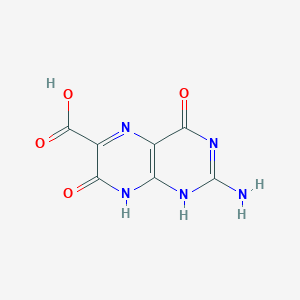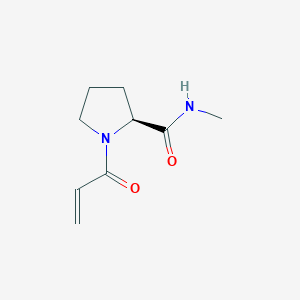
(S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide, also known as AMPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a pyrrolidine derivative that has a unique structure and properties, making it a valuable tool for researchers looking to explore new avenues in their respective fields.
Mecanismo De Acción
(S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide works by reacting with various chemical groups in the target molecule, resulting in the formation of covalent bonds. This process can lead to changes in the structure and properties of the target molecule, which can be useful for studying its biological or chemical properties.
Efectos Bioquímicos Y Fisiológicos
(S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in various cellular processes. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide in lab experiments is its versatility. It can be used in a wide range of applications, from polymer synthesis to drug discovery. Its unique structure and properties also make it a valuable tool for researchers looking to explore new avenues in their respective fields.
However, there are also some limitations to using (S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide in lab experiments. One of the main limitations is its toxicity, which can limit its use in certain applications. It is also relatively expensive, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research involving (S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide. One potential direction is to explore its potential as a drug candidate. Its unique structure and properties make it a promising candidate for the development of new drugs, particularly in the field of cancer research.
Another potential direction is to explore its potential as a building block for the synthesis of new materials. Its ability to form covalent bonds with other molecules makes it a valuable tool for the synthesis of various polymers and other materials.
Conclusion:
In conclusion, (S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide is a unique and versatile chemical compound that has a wide range of potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this field could lead to new discoveries and breakthroughs in various scientific fields.
Métodos De Síntesis
The synthesis of (S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide involves the reaction of N-methylpyrrolidine-2-carboxamide with acryloyl chloride. The reaction is typically carried out under anhydrous conditions using a suitable solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid that can be purified using standard techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
(S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide has a wide range of potential applications in scientific research. One of its most significant applications is in the field of polymer chemistry, where it is used as a monomer for the synthesis of various polymers. It can also be used as a building block for the synthesis of other compounds, such as peptides and amino acids.
Propiedades
Número CAS |
155540-08-2 |
|---|---|
Nombre del producto |
(S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide |
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(2S)-N-methyl-1-prop-2-enoylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H14N2O2/c1-3-8(12)11-6-4-5-7(11)9(13)10-2/h3,7H,1,4-6H2,2H3,(H,10,13)/t7-/m0/s1 |
Clave InChI |
AYYAKZYJNFANCQ-ZETCQYMHSA-N |
SMILES isomérico |
CNC(=O)[C@@H]1CCCN1C(=O)C=C |
SMILES |
CNC(=O)C1CCCN1C(=O)C=C |
SMILES canónico |
CNC(=O)C1CCCN1C(=O)C=C |
Sinónimos |
2-Pyrrolidinecarboxamide,N-methyl-1-(1-oxo-2-propenyl)-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



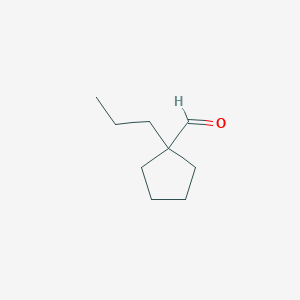
![8-Methylimidazo[1,5-a]pyridine](/img/structure/B115793.png)
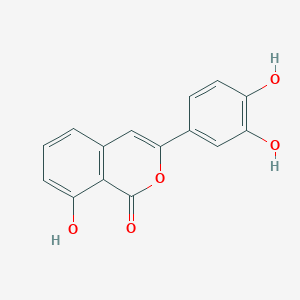
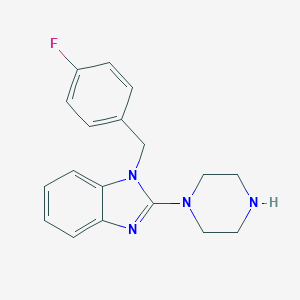
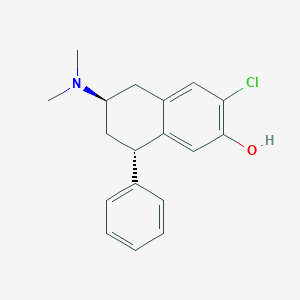
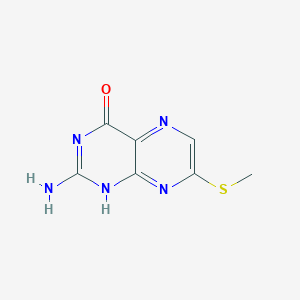
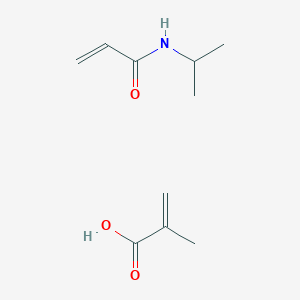
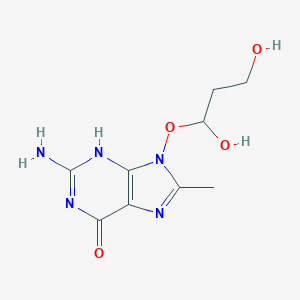

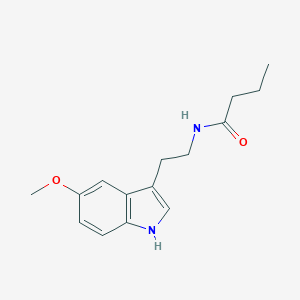
![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)
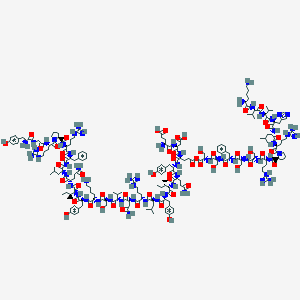
![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)
